molecular formula C42H46NO2PS B6291530 [S(R)]-N-[(S)-[4-(1,1-dimethylethyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 2160535-59-9

[S(R)]-N-[(S)-[4-(1,1-dimethylethyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95%

Cat. No.: B6291530
CAS No.: 2160535-59-9
M. Wt: 659.9 g/mol
InChI Key: VJTIVTACNRPUBZ-WFXJVPPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a sulfinamide, a diphenylphosphino group, and a xanthene group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a large number of atoms. The xanthene and diphenylphosphino groups, in particular, would contribute to the complexity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfinamide, diphenylphosphino, and xanthene groups. Each of these groups could potentially participate in different types of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the sulfinamide group could potentially influence the compound’s polarity and solubility .

Scientific Research Applications

Catalysis and Organic Synthesis

This compound, due to its phosphine and sulfinamide functionalities, plays a crucial role in catalytic processes, including hydroformylation reactions, asymmetric catalysis, and hydrogenation processes. For instance, novel amphiphilic diphosphines based on the xanthene backbone, similar to the specified compound, have shown significant efficiency in hydroformylation reactions, achieving high linear/branched ratios and minimal isomerization to undesired products. These catalytic properties are beneficial for synthesizing complex molecules with high selectivity and yield, important for pharmaceuticals, agrochemicals, and material science (A. Buhling et al., 1997).

Ligand Design and Coordination Chemistry

In the realm of coordination chemistry, this compound serves as a versatile ligand for metal complexes, with significant implications in synthesizing novel materials and catalysts. Its phosphine moiety can coordinate to various metals, forming stable complexes that are pivotal in catalysis and materials science. Research on palladium(II) and platinum(II) complexes of related chiral tridentate ligands has uncovered their potential in asymmetric aldol reactions, highlighting the importance of such compounds in enantioselective synthesis (J. Longmire et al., 1998).

Material Science and Polymerization

The structural uniqueness of this compound, particularly its bulky and rigid framework provided by the xanthenyl backbone, makes it a candidate for developing advanced materials. For instance, its derivatives have been explored in the polymerization of allenes, showing enantiomer-selective polymerization, which is crucial for producing polymers with specific chiral properties. Such materials have applications in optoelectronics, drug delivery systems, and as components in medical devices (Haidong Zhu et al., 2019).

Luminescence and Photophysical Properties

Compounds structurally related to the specified chemical have been studied for their luminescence properties, with applications ranging from sensing to the development of luminescent materials. The incorporation of phosphine and xanthenyl groups has been shown to afford complexes with intriguing luminescent properties, applicable in designing new optical materials and sensors (G. Besenyei et al., 2013).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its reactivity. It’s possible that this compound could have applications in areas such as organic synthesis or medicinal chemistry, but without specific research or patents, this is purely speculative .

Properties

IUPAC Name

N-[(S)-(4-tert-butylphenyl)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H46NO2PS/c1-40(2,3)30-27-25-29(26-28-30)37(43-47(44)41(4,5)6)33-21-15-22-34-38(33)45-39-35(42(34,7)8)23-16-24-36(39)46(31-17-11-9-12-18-31)32-19-13-10-14-20-32/h9-28,37,43H,1-8H3/t37-,47?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTIVTACNRPUBZ-WFXJVPPASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=C(C=C6)C(C)(C)C)NS(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C6=CC=C(C=C6)C(C)(C)C)NS(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H46NO2PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.